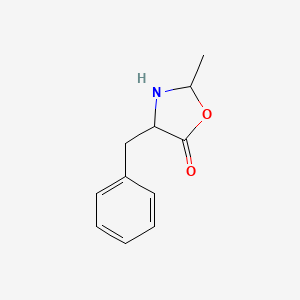
5-Oxazolidinone, 2-methyl-4-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl-2-methyloxazolidin-5-one is a heterocyclic organic compound with the molecular formula C11H13NO2. It is part of the oxazolidinone family, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms, with a benzyl group attached to the nitrogen atom and a methyl group attached to the carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-2-methyloxazolidin-5-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of benzylamine with methyl glyoxalate under acidic conditions, which leads to the formation of the oxazolidinone ring. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of 4-Benzyl-2-methyloxazolidin-5-one may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids or transition metal complexes can be employed to facilitate the cyclization reaction. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Benzyl-2-methyloxazolidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazolidinone ring into other heterocyclic structures.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzyl or methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or acyl groups.
Applications De Recherche Scientifique
4-Benzyl-2-methyloxazolidin-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: The compound serves as a building block for the synthesis of biologically active molecules, including antibiotics and enzyme inhibitors.
Medicine: Oxazolidinone derivatives, including 4-Benzyl-2-methyloxazolidin-5-one, are investigated for their potential antibacterial and anticancer properties.
Industry: The compound is utilized in the development of new materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Benzyl-2-methyloxazolidin-5-one involves its interaction with specific molecular targets and pathways. In medicinal chemistry, oxazolidinone derivatives are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This prevents the formation of the initiation complex, thereby blocking the translation process. The compound’s unique structure allows it to interact with various enzymes and receptors, leading to its diverse biological activities.
Comparaison Avec Des Composés Similaires
4-Benzyl-2-oxazolidinone: Similar in structure but lacks the methyl group.
2-Methyloxazolidin-5-one: Similar but lacks the benzyl group.
4-Phenyl-2-oxazolidinone: Contains a phenyl group instead of a benzyl group.
Uniqueness: 4-Benzyl-2-methyloxazolidin-5-one is unique due to the presence of both benzyl and methyl groups, which confer specific steric and electronic properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic and medicinal chemistry.
Propriétés
Numéro CAS |
113825-47-1 |
|---|---|
Formule moléculaire |
C11H13NO2 |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
4-benzyl-2-methyl-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C11H13NO2/c1-8-12-10(11(13)14-8)7-9-5-3-2-4-6-9/h2-6,8,10,12H,7H2,1H3 |
Clé InChI |
OFGXXXBGIBGNEN-UHFFFAOYSA-N |
SMILES canonique |
CC1NC(C(=O)O1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


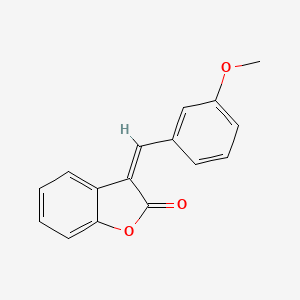
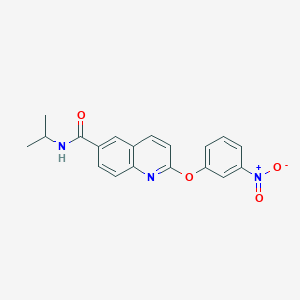
![Isoxazole, 5-[bis(methylthio)methyl]-3-methyl-](/img/structure/B12901405.png)

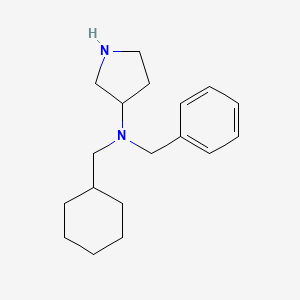
![Benzenamine, 4-[2-(2-furanyl)ethenyl]-N,N-dimethyl-](/img/structure/B12901433.png)
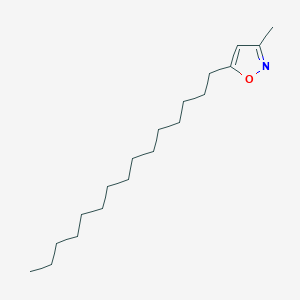
![7-[(4-Methoxyphenyl)sulfanyl]-2,3,5,10-tetrahydroimidazo[2,1-b]quinazoline](/img/structure/B12901440.png)
![2,3,4,6-Tetrabromo-1-chlorodibenzo[b,d]furan](/img/structure/B12901444.png)
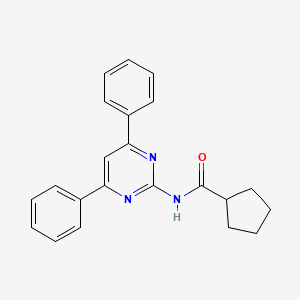
![2-Chloro-3-iodocyclohepta[b]pyrrole](/img/structure/B12901455.png)
![N-[2-(Acetamidomethyl)-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12901459.png)


